

# An In-depth Technical Guide to Hexan-2-one Oxime

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## Compound of Interest

Compound Name: Hexan-2-one oxime

Cat. No.: B1605024

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CAS Number: 5577-48-0

**Executive Summary:** This technical guide provides a comprehensive overview of **Hexan-2-one oxime** (CAS No. 5577-48-0) for researchers, scientists, and professionals in drug development. The document details the compound's physicochemical properties, provides generalized experimental protocols for its synthesis and characterization, and explores its key chemical reactivity, with a focus on the Beckmann rearrangement. While specific biological data on **Hexan-2-one oxime** is limited, this guide discusses the broader biological significance of the oxime functional group and outlines toxicological considerations based on related compounds. Visual diagrams are provided for key chemical processes to facilitate understanding.

## Introduction

**Hexan-2-one oxime**, also known as methyl butyl ketoxime, is an organic compound belonging to the ketoxime family. Oximes are characterized by the functional group  $RR'C=NOH$  and are typically formed through the condensation of an aldehyde or ketone with hydroxylamine.<sup>[1]</sup> They serve as crucial intermediates in organic synthesis, most notably as precursors to amides via the Beckmann rearrangement, a reaction of significant industrial importance for producing materials like Nylon-6 from caprolactam.<sup>[2][3]</sup>

While the broader class of oximes has been investigated for diverse biological activities, including anticancer and anti-inflammatory properties, specific research into **Hexan-2-one oxime** is not extensive.<sup>[4][5]</sup> This guide consolidates the available chemical data and presents

it in the context of established principles of oxime chemistry to serve as a foundational resource.

## Physicochemical Properties

The properties of **Hexan-2-one oxime** have been compiled from various chemical databases. The data, including both experimental and computationally predicted values, are summarized below for easy reference.

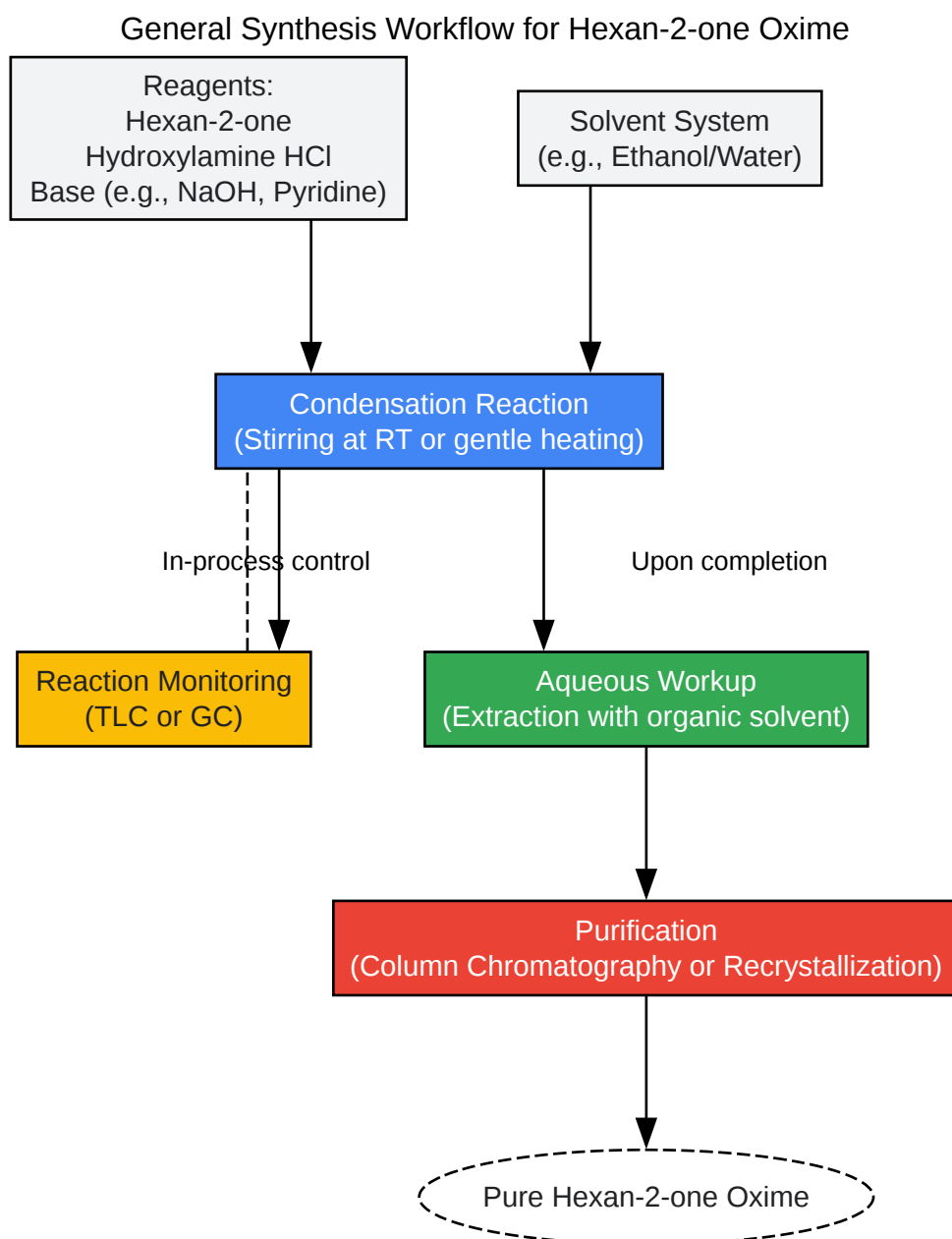
Property	Value	Source(s)
CAS Number	5577-48-0	[6]
Molecular Formula	C <sub>6</sub> H <sub>13</sub> NO	[6][7]
Molecular Weight	115.17 g/mol	[7][8]
IUPAC Name	N-hexan-2-ylidenehydroxylamine	[7]
Synonyms	2-Hexanone, oxime; Methyl n-butyl ketone oxime; Butyl methyl ketoxime	[9][10]
Appearance	White crystalline solid	[11] (for related oximes)
Boiling Point	505.42 K (232.27 °C) (Joback Calculated)	[8]
LogP (Octanol/Water)	2.027 (Crippen Calculated)	[8]
Water Solubility	-1.15 (log <sub>10</sub> (mol/L)) (Crippen Calculated)	[8]
InChI Key	WHXCGIRATPOBAY-VOTSOKGWSA-N	[6]
SMILES	CCCCC(=NO)C	[8]

## Synthesis and Characterization

The most common method for synthesizing ketoximes is the reaction of a ketone with hydroxylamine, typically from its salt form, hydroxylamine hydrochloride, in the presence of a base.<sup>[1]</sup>

## Synthesis Workflow

The general workflow for the laboratory-scale synthesis and purification of **Hexan-2-one oxime** from its parent ketone is depicted below.



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Caption: A generalized workflow for the synthesis and purification of **Hexan-2-one oxime**.

## Experimental Protocol: Synthesis

This protocol describes a general procedure for the synthesis of **Hexan-2-one oxime**. Caution: Handle all chemicals in a fume hood with appropriate personal protective equipment.

Materials:

- Hexan-2-one (1.0 eq)
- Hydroxylamine hydrochloride ( $\text{NH}_2\text{OH}\cdot\text{HCl}$ ) (1.2 eq)
- Sodium hydroxide ( $\text{NaOH}$ ) (1.2 eq) or Pyridine
- Methanol or Ethanol
- Deionized Water
- Diethyl ether or Ethyl acetate (for extraction)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Mortar and pestle (for mechanochemical method) or Round-bottom flask with magnetic stirrer

Procedure (Mechanochemical):[\[12\]](#)[\[13\]](#)

- In a mortar, add Hexan-2-one (1.0 mmol, 100 mg) and hydroxylamine hydrochloride (1.2 mmol, 83 mg).
- Grind the components together with a pestle for 1-2 minutes.
- Add crushed sodium hydroxide (1.2 mmol, 48 mg) to the mixture.
- Grind for an additional 2 minutes, adding a few drops (0.1-0.2 mL) of methanol to assist the reaction.
- Let the reaction mixture stand for 5-10 minutes.

- Monitor the reaction completion using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., Hexane:Ethyl Acetate).
- Upon completion, transfer the crude mixture to a separatory funnel using water and an extraction solvent (e.g., diethyl ether).
- Extract the aqueous layer twice with the organic solvent.
- Combine the organic layers, wash with brine, and dry over anhydrous  $\text{Na}_2\text{SO}_4$ .
- Filter and concentrate the solvent under reduced pressure to yield the crude product.
- Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent like hexane.

## Experimental Protocol: Characterization

The identity and purity of the synthesized **Hexan-2-one oxime** can be confirmed using standard analytical techniques.

### 1. Gas Chromatography-Mass Spectrometry (GC-MS):

- Column: A nonpolar column such as a DB-5ms or HP-5MS is suitable.
- Injection: Inject a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane).
- Oven Program: Start at a low temperature (e.g.,  $50^\circ\text{C}$ ), hold for 1-2 minutes, then ramp at  $10\text{-}20^\circ\text{C}/\text{min}$  to a final temperature of  $250^\circ\text{C}$ .
- Analysis: The retention time will be characteristic of the compound, and the mass spectrum should show a molecular ion peak ( $\text{M}^+$ ) at  $m/z = 115$ , along with a fragmentation pattern consistent with the structure.

### 2. Nuclear Magnetic Resonance (NMR) Spectroscopy:[\[12\]](#)

- Solvent: Deuterated chloroform ( $\text{CDCl}_3$ ) or  $\text{DMSO-d}_6$ .

- $^1\text{H}$  NMR: Expect signals corresponding to the butyl chain protons ( $\text{CH}_3$ ,  $-\text{CH}_2-$ ), the methyl group adjacent to the oxime, and a broad singlet for the hydroxyl proton ( $-\text{OH}$ ), which is exchangeable with  $\text{D}_2\text{O}$ .
- $^{13}\text{C}$  NMR: Expect six distinct carbon signals corresponding to the six carbon atoms in the molecule.

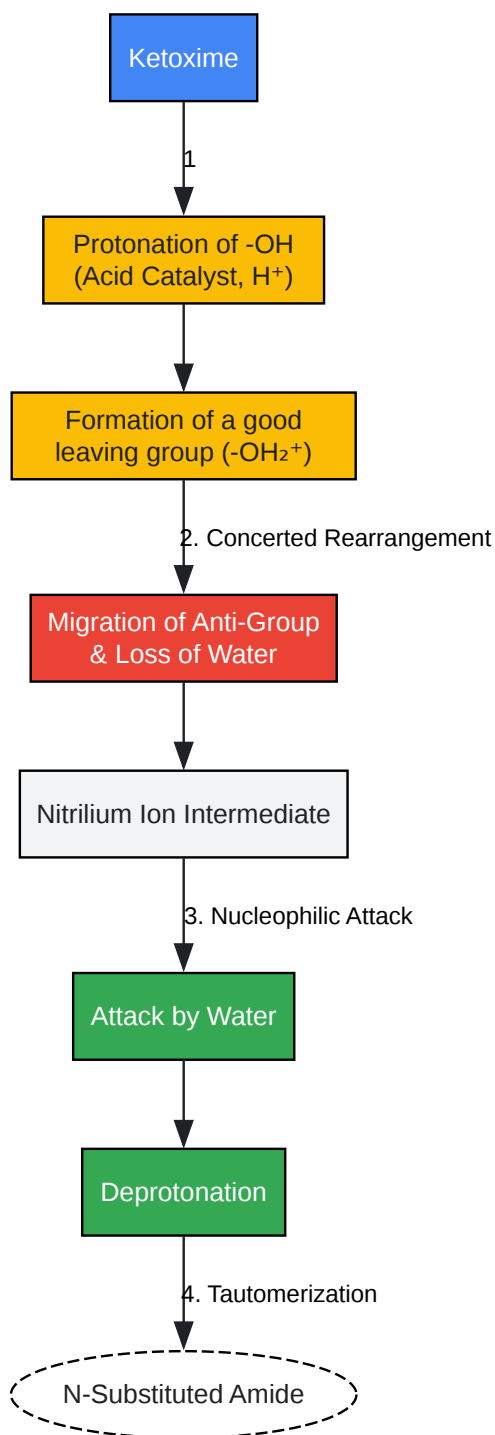
## Chemical Reactivity: The Beckmann Rearrangement

The most significant reaction of ketoximes is the Beckmann rearrangement, an acid-catalyzed conversion of an oxime into an N-substituted amide.<sup>[2][14]</sup> This reaction is stereospecific, with the group that is anti-periplanar to the hydroxyl group migrating to the nitrogen atom.

### Mechanism of Action

For an unsymmetrical ketoxime like **Hexan-2-one oxime**, two geometric isomers (E and Z) are possible, which can lead to two different amide products. The general mechanism is outlined below.

## Mechanism of the Beckmann Rearrangement

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Caption: Key steps in the acid-catalyzed Beckmann rearrangement of a ketoxime.

## Synthetic Utility

For **Hexan-2-one oxime**, the migration of the butyl group (anti to the -OH group) would yield N-butylacetamide. Conversely, migration of the methyl group would produce N-methylpentanamide. The product ratio depends on the initial ratio of the E/Z oxime isomers and the reaction conditions, which can sometimes promote isomerization before rearrangement.[2]

## Biological and Toxicological Profile

### Biological Activity of the Oxime Functional Group

There is a lack of specific studies on the biological activity or signaling pathways of **Hexan-2-one oxime**. However, the oxime moiety is present in numerous biologically active compounds and approved drugs.[5] Research on various oxime-containing molecules has revealed a wide range of activities, including:

- **Anticancer Potential:** Many oxime derivatives, such as those of the natural alkaloid indirubin, have shown potent activity as kinase inhibitors (e.g., CDK2), which are critical targets in cancer therapy.[4][5]
- **Anti-inflammatory Effects:** Some oximes exhibit anti-inflammatory properties comparable to standard drugs like indomethacin.[4]
- **Acetylcholinesterase Reactivators:** Oximes like Pralidoxime are used as antidotes for organophosphate nerve agent poisoning.[4]

The presence of both a hydrogen bond donor (-OH) and acceptors (N and O) allows the oxime group to form distinct interactions with biological targets compared to a simple carbonyl group.  
[4]

## Toxicological Considerations and Data Gaps

No dedicated toxicological studies for **Hexan-2-one oxime** were identified. However, important safety considerations can be inferred from its parent ketone, 2-hexanone.

- **Toxicity of 2-Hexanone:** The precursor, 2-hexanone (also known as methyl n-butyl ketone or MBK), is a known neurotoxin.[15][16] Chronic exposure can lead to peripheral neuropathy.



Its toxicity is mediated by its metabolite, 2,5-hexanedione. Given this, the metabolic fate of **Hexan-2-one oxime** would be a critical factor in assessing its potential toxicity.

- Data from Related Oximes: Safety assessments of other aliphatic oximes used as fragrance ingredients suggest that, depending on the structure, some may have potential for skin sensitization but low concern for genotoxicity.[17]

A thorough toxicological evaluation, including metabolism studies, genotoxicity, and systemic toxicity assays, would be required to characterize the safety profile of **Hexan-2-one oxime** for any application involving potential human exposure.

## Applications and Future Research Directions

Currently, the primary application of **Hexan-2-one oxime** is as an intermediate in organic synthesis and as a research chemical. Its utility lies in its ability to be converted into amides, amines, or other nitrogen-containing functional groups.

Future research could explore several avenues:

- Catalytic Beckmann Rearrangement: Developing more efficient and greener catalytic systems for the rearrangement of **Hexan-2-one oxime** to selectively produce either N-butylacetamide or N-methylpentanamide.
- Biological Screening: Given the diverse bioactivities of the oxime class, **Hexan-2-one oxime** could be screened in various assays (e.g., anticancer, antimicrobial, anti-inflammatory) to identify any potential therapeutic properties.
- Toxicological Assessment: A comprehensive safety evaluation is necessary to fill the existing data gap and understand any potential risks associated with its use and handling.

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